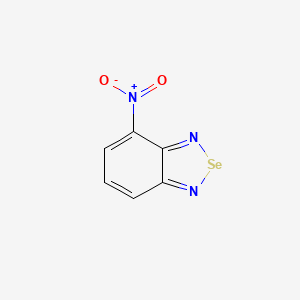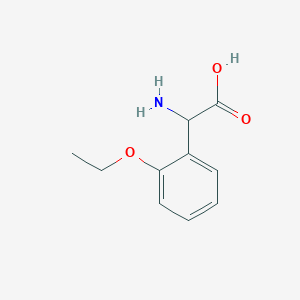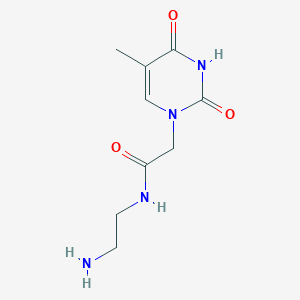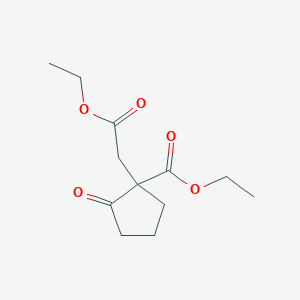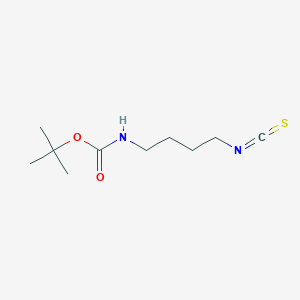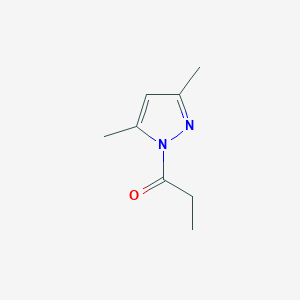
Ácido 5-metil-3-fenil-4,5-dihidroisoxazol-5-carboxílico
Descripción general
Descripción
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research. This compound, characterized by its unique isoxazole ring structure, has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is known for its diverse applications in chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Análisis Bioquímico
Biochemical Properties
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds. The nature of these interactions often involves the binding of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
The effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can occur under extreme pH or temperature conditions, leading to a loss of activity. Long-term exposure to 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes .
Metabolic Pathways
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions, thereby modulating overall metabolic activity .
Transport and Distribution
The transport and distribution of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid, influencing its localization and bioavailability .
Subcellular Localization
The subcellular localization of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. The localization of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
The synthesis of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another approach includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Análisis De Reacciones Químicas
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines and the activation of specific signaling pathways, such as the NF-κB and MAPK pathways .
Comparación Con Compuestos Similares
5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can be compared with other similar compounds, such as:
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
5-Methylisoxazole-3-carboxylic acid: Utilized in the preparation of aminopyrazole amide derivatives.
The uniqueness of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid lies in its specific isoxazole ring structure, which provides distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXXVCKNAZBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389024 | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842954-77-2 | |
| Record name | 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842954-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



